Product packaging for hexa-3,4-dien-1-aminehydrochloride(Cat. No.:CAS No. 2411266-69-6)

hexa-3,4-dien-1-aminehydrochloride

Cat. No.: B2539704
CAS No.: 2411266-69-6
M. Wt: 133.62
InChI Key: YMVAZQMGVNFTGN-UHFFFAOYSA-N
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Description

Significance of Dienamine Hydrochlorides in Advanced Synthetic Methodologies

Dienamine hydrochlorides are valuable precursors in a variety of advanced synthetic methodologies due to the dual reactivity of the diene and the amine functionalities. The amine group, in its free base form, is a potent nucleophile and can direct a wide range of chemical transformations. researchgate.netnumberanalytics.com The hydrochloride salt form, while rendering the amine less nucleophilic, provides a stable means of storing and handling the compound, with the active free amine readily generated by treatment with a base.

The allene (B1206475) moiety within the dienamine structure is a high-energy functional group that can participate in a diverse array of pericyclic reactions, cycloadditions, and transition metal-catalyzed transformations. The combination of the amine and the diene allows for complex molecule synthesis, often in a stereocontrolled manner. For instance, the amine can act as an internal nucleophile, leading to the formation of nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. nih.gov

The hydrochloride salt can also play a direct role in certain reactions, for example, by acting as a Brønsted acid catalyst or by influencing the stereochemical outcome of a reaction. The controlled release of HCl can be a key factor in reactions that require acidic conditions to proceed.

A summary of the key reactive sites and their potential transformations is presented in the table below:

Functional GroupType of ReactionsPotential Products
Primary AmineNucleophilic addition, N-alkylation, N-acylation, Imine formationSubstituted amines, Amides, Imines
AlleneCycloadditions, Pericyclic reactions, Metal-catalyzed couplingsCyclic compounds, Heterocycles
HydrochlorideAcid catalysis, In-situ generation of free amineVarious, depending on the reaction

Historical Context and Recent Advancements in Amine-Mediated Reactions

The use of amines in organic synthesis has a rich history, dating back to the foundational principles of organic chemistry. numberanalytics.com Initially, amines were primarily recognized for their basicity and nucleophilicity. numberanalytics.com Over the decades, the understanding of amine reactivity has expanded dramatically. The development of amine-directed reactions, where the amine group controls the regioselectivity and stereoselectivity of transformations at other parts of the molecule, has been a significant area of advancement. researchgate.net

Recent progress has focused on the development of catalytic systems that utilize amines. Organocatalysis, where a small organic molecule like an amine is used to catalyze a reaction, has emerged as a powerful tool in asymmetric synthesis. researchgate.netresearchgate.net For example, primary and secondary amines are known to react with carbonyl compounds to form enamines and dienamines, which are key intermediates in a wide range of carbon-carbon bond-forming reactions. researchgate.netresearchgate.net

Furthermore, the integration of amine chemistry with transition metal catalysis has opened up new avenues for efficient and selective synthesis. researchgate.net Amines can act as ligands for transition metals, directing the catalytic activity to specific sites within the molecule. This has led to the development of novel C-H activation and functionalization reactions, allowing for the direct modification of otherwise unreactive carbon-hydrogen bonds. researchgate.netnih.gov

Research Trajectories for Alkadiene-Containing Primary Amine Systems

The future of research on alkadiene-containing primary amine systems, such as hexa-3,4-dien-1-amine, is poised to explore several exciting directions. A primary focus will be on the development of novel catalytic systems that can selectively functionalize the allene or the amine in the presence of the other reactive group. This includes the design of new chiral catalysts for asymmetric transformations, leading to the synthesis of enantiomerically pure compounds. nih.govnih.gov

Another promising area is the application of these systems in cascade reactions. The unique arrangement of functional groups in hexa-3,4-dien-1-amine hydrochloride allows for the design of reaction sequences where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity. researchgate.net This is a highly desirable strategy in modern organic synthesis for its efficiency and atom economy.

The investigation of the biological activity of molecules derived from alkadiene-containing primary amines is also a significant research trajectory. The structural motifs accessible from these precursors are found in numerous biologically active natural products and pharmaceuticals. nih.govresearchgate.net Therefore, the development of synthetic routes to new derivatives could lead to the discovery of novel therapeutic agents.

Finally, the exploration of photoredox and electrochemical methods for the activation and transformation of these systems is a burgeoning field. acs.org These techniques offer mild and sustainable alternatives to traditional synthetic methods and could unlock new reactivity patterns for alkadiene-containing primary amines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClN B2539704 hexa-3,4-dien-1-aminehydrochloride CAS No. 2411266-69-6

Properties

InChI

InChI=1S/C6H11N.ClH/c1-2-3-4-5-6-7;/h2,4H,5-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCNFYSCIPYTPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C=CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Hexa 3,4 Dien 1 Amine Hydrochloride and Analogous Structures

Diverse Synthetic Routes to Alkadiene-Substituted Amines

The construction of the hexa-3,4-dien-1-amine backbone can be approached through various synthetic strategies. These routes often involve the initial formation of a suitable precursor followed by the introduction or modification of the amine functionality.

Catalytic Approaches to Dienamine Precursors

Catalytic methods offer efficient and atom-economical pathways to dienamine precursors. Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a particularly powerful strategy. beilstein-journals.orgacs.orgwikipedia.org The hydroamination of allenes can lead to the formation of allylic amines, which are valuable synthetic intermediates. beilstein-journals.org

Gold-catalyzed intermolecular hydroamination of allenes with sulfonamides has been shown to proceed under mild conditions, yielding N-allylic sulfonamides with high regioselectivity and E-selectivity. beilstein-journals.org For instance, the reaction of monosubstituted allenes with sulfonamides in the presence of a (PPh₃)AuCl/AgOTf catalyst system affords the corresponding N-allylic sulfonamides in good yields. This approach could be adapted to a precursor of hexa-3,4-dien-1-amine, followed by deprotection of the sulfonamide to yield the primary amine.

Palladium-catalyzed reactions also provide a versatile toolkit for the synthesis of alkenylamines. A palladium-catalyzed three-component reaction involving the 4,3- or 4,1-selective alkenylamination of terminal dienes has been reported. nih.gov This method allows for the coupling of alkenyl triflates with various amines, offering a potential route to substituted dienamines.

Furthermore, rhodium-catalyzed hydroamination of allenes has been demonstrated to produce α-chiral allylic amines with high regio- and enantioselectivity. rsc.org The use of a rhodium(I)/Josiphos catalyst with benzophenone (B1666685) imine as an ammonia (B1221849) surrogate allows for the synthesis of valuable chiral allylic amines. rsc.org This methodology could be explored for the asymmetric synthesis of hexa-3,4-dien-1-amine analogs.

A summary of representative catalytic approaches is presented in the table below.

Catalyst SystemSubstratesProduct TypeKey Features
(PPh₃)AuCl/AgOTfAllenes, SulfonamidesN-Allylic SulfonamidesMild conditions, high regio- and E-selectivity. beilstein-journals.org
Pd-Xantphos / Pd-PhosphoramiditeTerminal Dienes, Alkenyl Triflates, AminesAlkenylaminesRegiodivergent synthesis (4,3- or 4,1-addition). nih.gov
Rh(I)/JosiphosAllenes, Benzophenone Imineα-Chiral Allylic AminesHigh regio- and enantioselectivity. rsc.org

Functional Group Interconversions for Primary Amine Moiety Generation

Once a suitable dienyl or allenyl precursor containing a latent amine functionality is synthesized, various functional group interconversions can be employed to generate the primary amine.

A common and reliable method is the reduction of nitriles. An SN2 reaction of a suitable halo-diene or halo-allene with a cyanide salt, followed by reduction with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), would yield the desired primary amine. libretexts.orgyoutube.com This two-step sequence is a well-established method for the introduction of a primary amino group. libretexts.org

Another effective strategy is the Gabriel synthesis. This method involves the alkylation of potassium phthalimide (B116566) with a suitable halo-diene or halo-allene. The resulting N-alkylated phthalimide can then be hydrolyzed, typically under basic or acidic conditions, to release the primary amine. libretexts.org This method is particularly useful for avoiding the over-alkylation often observed in direct reactions with ammonia. libretexts.org

The reduction of azides also provides a clean route to primary amines. An alkyl halide can be converted to an alkyl azide (B81097) via an SN2 reaction with sodium azide. The subsequent reduction of the azide, which can be achieved through catalytic hydrogenation or with reagents like LiAlH₄, yields the primary amine. youtube.com

Reductive amination of a suitable aldehyde or ketone precursor is another viable option. The reaction of a carbonyl compound with ammonia in the presence of a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, can directly produce a primary amine. libretexts.org

The following table summarizes these key functional group interconversion strategies.

Precursor Functional GroupReagentsProductKey Advantages
Nitrile1. LiAlH₄ 2. H₂OPrimary AmineReliable and widely applicable. libretexts.orgyoutube.com
Phthalimide1. Hydrazine or Acid/Base HydrolysisPrimary AmineAvoids over-alkylation. libretexts.org
Azide1. H₂, Pd/C or LiAlH₄Primary AmineClean conversion. youtube.com
Aldehyde/KetoneNH₃, Reducing Agent (e.g., NaBH₄, H₂/Catalyst)Primary AmineDirect conversion from carbonyls. libretexts.org

Strategic Salt Formation and Stability Considerations for Amine Hydrochlorides

The conversion of hexa-3,4-dien-1-amine to its hydrochloride salt is a crucial step for purification, handling, and storage. Amines readily react with strong mineral acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. youtube.comyoutube.comquora.com This acid-base reaction involves the protonation of the lone pair of electrons on the nitrogen atom by the acidic proton of HCl, resulting in the formation of an ammonium cation and a chloride anion. youtube.com

The resulting amine hydrochloride is an ionic compound, which typically presents as a crystalline solid. youtube.comoxfordreference.com This property often facilitates purification through crystallization from a suitable solvent. The increased polarity of the salt also renders it more soluble in polar solvents, including water, a property that can be exploited in extraction and purification procedures. quora.comoxfordreference.com

The stability of amine hydrochlorides is an important consideration. While generally stable, their stability can be influenced by factors such as the presence of moisture and the pH of the environment. In the presence of a strong base, the salt can be readily converted back to the free amine. youtube.com The stability of the amine salt is also limited by hydrolysis, and in concentrated acidic solutions, additional acid molecules may be taken up. pitt.edu

The stability of the allene (B1206475) functional group itself must also be considered. Allenes can be sensitive to acidic conditions and may undergo rearrangements or other reactions. Therefore, the conditions for salt formation must be carefully controlled to avoid degradation of the allenic moiety. The choice of solvent and the stoichiometry of the acid are critical parameters. The formation of the hydrochloride salt of an amine is typically achieved by treating a solution of the amine in an organic solvent (e.g., diethyl ether, methanol, or isopropanol) with a solution of HCl in a suitable solvent or with gaseous HCl.

Development of Stereoselective Synthetic Pathways for Dienamine Frameworks

The hexa-3,4-diene unit possesses axial chirality, making the development of stereoselective synthetic methods a significant area of research. The synthesis of enantiomerically enriched allenes is a topic of considerable interest in organic chemistry. nih.govacs.orgacs.orgrsc.orgresearchgate.net

Chiral phosphoric acids have emerged as powerful catalysts for the asymmetric synthesis of chiral allenes. nih.govacs.org These catalysts can promote various transformations, including dearomative γ-addition reactions and dehydrative γ-arylations, to produce enantioenriched allenes with high stereoselectivity. nih.govacs.org For example, the asymmetric synthesis of axially chiral indole-containing tetrasubstituted allenes has been achieved with high yields and enantioselectivities using chiral phosphoric acid catalysis. acs.org

Organocatalysis, in general, provides a robust platform for the synthesis of axially chiral allenes. rsc.org Chiral organocatalysts, including phase-transfer catalysts and peptides, have been successfully employed to control the regio- and stereoselectivity of allene-forming reactions. rsc.org

Furthermore, organocopper(I)-induced anti-1,3-substitution of chiral propynyl (B12738560) esters represents a highly stereoselective method for the synthesis of chiral alkyl allenes. acs.org This approach allows for the transfer of chirality from a propargylic starting material to the allenic product.

The development of stereoselective routes to hexa-3,4-dien-1-amine hydrochloride would likely involve the application of these advanced catalytic methods to a suitable precursor, followed by the functional group interconversions described earlier, ensuring that the chirality of the allenic core is maintained throughout the synthetic sequence.

The following table highlights some of the stereoselective strategies applicable to the synthesis of chiral allene frameworks.

Catalytic System/MethodType of TransformationKey Features
Chiral Phosphoric AcidsDearomative γ-addition, Dehydrative γ-arylationHigh yields and enantioselectivities for chiral allenes. nih.govacs.org
Organocatalysis (general)Various (e.g., phase-transfer)Remote control of regio- and stereoselectivity. rsc.org
Organocopper(I)Anti-1,3-substitution of chiral propynyl estersHighly stereoselective synthesis of chiral alkyl allenes. acs.org
Rhodium(I)/Chiral LigandHydroamination of allenesAsymmetric synthesis of α-chiral allylic amines. rsc.org

Reactivity and Mechanistic Investigations of Hexa 3,4 Dien 1 Amine Hydrochloride

Dienamine Generation and Activation Pathways

The utility of hexa-3,4-dien-1-amine hydrochloride in synthetic organic chemistry is predicated on its conversion to the corresponding free dienamine. This transformation is a critical first step that unlocks the nucleophilic potential of the diene system.

In many synthetic protocols, dienamines are not isolated but are generated in situ from the reaction of a secondary amine with an α,β-unsaturated aldehyde or ketone. nih.govrsc.org This process is typically catalyzed by a mild acid. libretexts.org The reaction proceeds through the formation of an iminium ion, which then undergoes deprotonation at the α-carbon to yield the enamine. masterorganicchemistry.com If the starting carbonyl compound is an α,β-unsaturated aldehyde, subsequent isomerization can lead to the formation of a dienamine. nih.gov

Reactant 1Reactant 2CatalystProduct
Hexa-3,4-dien-1-amineα,β-Unsaturated AldehydeMild AcidDienamine Intermediate
Secondary Amineα,β-Unsaturated KetoneMild AcidDienamine Intermediate

This table illustrates the general reactants and conditions for the in situ formation of dienamines.

The structure of hexa-3,4-dien-1-amine features an allene (B1206475) functional group, which is a system of two cumulative double bonds. The free amine can potentially undergo isomerization. Base-induced isomerization of propargyl amides is a known method to produce allenamides. nih.gov Similarly, under certain conditions, allenic amines can exist in equilibrium with other isomeric forms. The specific equilibrium between different isomeric dienamines and their tautomers is influenced by factors such as solvent, temperature, and the presence of catalysts. The relative stability of the conjugated dienamine versus the allenic amine is a key factor governing the reactivity of the system.

Functional Role as a Nucleophilic Reagent in Organic Transformations

Once formed, the dienamine exhibits pronounced nucleophilic character at the β- and δ-carbons of the conjugated system, making it a powerful tool for carbon-carbon bond formation. rsc.org

Dienamines are known to participate in Michael addition reactions to α,β-unsaturated carbonyl compounds. nih.gov The regioselectivity of this addition is generally high, with the nucleophilic attack occurring from the δ-carbon of the dienamine to the β-carbon of the Michael acceptor. This vinylogous reactivity is a hallmark of dienamine chemistry. nih.gov The stereoselectivity of such additions can often be controlled by using chiral amine catalysts, which generate the dienamine in situ and create a chiral environment around the reacting species. nih.gov

Dienamine SourceElectrophileKey Feature
Hexa-3,4-dien-1-amine (as free base) + α,β-unsaturated aldehydeMichael Acceptorγ-functionalization
Chiral Secondary Amine + α,β-unsaturated aldehydeVarious ElectrophilesEnantioselective functionalization

This table summarizes the regioselective and stereoselective potential of dienamine reactions.

The electron-rich nature of dienamines makes them excellent dienes in Diels-Alder reactions, particularly with electron-deficient dienophiles. rsc.orgnih.gov These [4+2] cycloaddition reactions provide a direct route to substituted cyclohexene (B86901) derivatives. The amino group of the dienamine activates the diene system, facilitating the reaction under mild conditions and often with high regioselectivity. nih.gov For instance, the reaction of a 1-amino-1,3-diene with an electron-deficient alkene typically yields a cyclohexene product where the amino group is positioned adjacent to the newly formed double bond. nih.gov Hydrolysis of the resulting enamine in the cycloadduct can then lead to the formation of functionalized cyclohexenones. nih.govnih.gov

The participation of allenamides, which are electron-deficient analogs of allenamines, in cycloaddition reactions has also been explored, leading to the formation of various heterocyclic structures. nih.gov

DieneDienophileReaction TypeProduct Type
Amino-substituted DieneElectron-deficient AlkeneDiels-Alder [4+2]Substituted Cyclohexene
AllenamideVariousCycloadditionHeterocycles

This table highlights the utility of dienamines and related species in cycloaddition reactions.

Catalytic Reactivity and Applications in Controlled Chemical Transformations

The concept of dienamine catalysis has emerged as a powerful strategy in asymmetric organocatalysis. rsc.orgyourcloudlibrary.comnih.gov In this approach, a chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to generate a transient chiral dienamine intermediate in situ. nih.gov This dienamine then reacts with an electrophile, and the catalyst is regenerated in a subsequent step. This catalytic cycle allows for the enantioselective functionalization of substrates at the γ-position. nih.govacs.org

While hexa-3,4-dien-1-amine itself is a primary amine and thus not a typical catalyst for this type of transformation, its structural motif is central to the reactive intermediates that are harnessed in dienamine catalysis. The principles governing the reactivity of dienamines are fundamental to understanding and developing new catalytic asymmetric reactions.

Organocatalytic Applications in Asymmetric Synthesis

The primary amine functionality in hexa-3,4-dien-1-amine hydrochloride is a key feature that suggests its potential use in organocatalysis, particularly in dienamine catalysis. The hydrochloride salt would likely require deprotonation to the free amine to engage in catalytic cycles.

Advanced Dienamine Catalysis in Stereoselective Cycloadditions

The formation of a dienamine intermediate by the reaction of hexa-3,4-dien-1-amine with an α,β-unsaturated aldehyde would generate a highly reactive nucleophile. This dienamine could then participate in a variety of stereoselective cycloaddition reactions. The chirality of a catalyst or a chiral auxiliary would be crucial for inducing enantioselectivity.

For instance, in a hypothetical scenario, the dienamine formed from hexa-3,4-dien-1-amine and an enal could react with a suitable dienophile in a [4+2] cycloaddition. The stereochemical outcome of such a reaction would be influenced by the geometry of the dienamine and the facial selectivity of the approach of the dienophile. The development of asymmetric organocatalysis has led to a variety of powerful catalytic systems that could potentially be employed. researchgate.net

Table 1: Hypothetical Stereoselective Cycloaddition Mediated by a Chiral Phosphoric Acid Catalyst

EntryDienophileSolventTemperature (°C)Yield (%)Diastereomeric RatioEnantiomeric Excess (%)
1N-PhenylmaleimideToluene-2085>20:192
2Diethyl azodicarboxylateDichloromethane-409115:195
3NitroethyleneTetrahydrofuran07810:188

Note: The data in this table is illustrative and based on known dienamine-mediated cycloadditions, not on experimentally verified reactions of hexa-3,4-dien-1-amine hydrochloride.

Remote Functionalization Strategies Utilizing Dienamine Intermediates

A particularly intriguing application of hexa-3,4-dien-1-amine hydrochloride lies in remote functionalization. The extended conjugation of the dienamine intermediate could allow for the functionalization at positions remote from the initial carbonyl group. This strategy has been successfully employed with other dienamines to achieve functionalization at the γ, ε, or even more distant positions.

In the case of the dienamine derived from hexa-3,4-dien-1-amine, a reaction with an electrophile could potentially occur at the terminal carbon of the allene, representing a remote functionalization. The success of such a strategy would depend on the electronic properties of the dienamine and the nature of the electrophile.

Transition Metal-Mediated Transformations

The presence of both an amine and a diene-allene system in hexa-3,4-dien-1-amine hydrochloride suggests its potential as a ligand in transition metal catalysis. The amine can act as a coordinating group, while the unsaturated system can participate in various metal-mediated transformations. mdpi.com

Ligand Design and Coordination Chemistry with Amine Hydrochlorides

Amine hydrochlorides can be used as ligand precursors, with the free amine being generated in situ upon treatment with a base. The amine in hexa-3,4-dien-1-amine could coordinate to a variety of transition metals, and the appended diene-allene moiety could either remain a spectator or participate in the catalytic cycle. The design of ligands is a cornerstone of coordination chemistry and catalysis, and the unique structure of this compound could offer novel coordination modes. uci.edu

The bidentate coordination of both the amine and one of the double bonds of the diene-allene system to a metal center could create a chiral environment, which could be exploited in asymmetric catalysis.

Metal-Hydride Generation via Amine Hydrochloride Activation

While less common, the activation of an amine hydrochloride by a low-valent transition metal to generate a metal-hydride species is a known process. This typically involves the oxidative addition of the N-H bond to the metal center. In the context of hexa-3,4-dien-1-amine hydrochloride, such an activation could lead to the formation of a metal-hydride complex that could then participate in reduction or other catalytic cycles. The feasibility of this process would be highly dependent on the specific metal and its ligand sphere. uci.edu

Detailed Mechanistic Elucidation Studies

Detailed mechanistic studies would be essential to understand and optimize the potential reactivity of hexa-3,4-dien-1-amine hydrochloride. Such studies would likely involve a combination of experimental techniques and computational modeling.

Key aspects to investigate would include:

Kinetics of Dienamine Formation: Understanding the rate and equilibrium of the reaction between the amine and various carbonyl compounds to form the dienamine intermediate.

Stereochemical Models for Cycloadditions: Elucidating the transition state structures that govern the stereochemical outcome of cycloaddition reactions involving the dienamine.

Coordination Equilibria: Investigating the binding affinity and coordination modes of the amine and the diene-allene system to different transition metals.

Spectroscopic and Crystallographic Characterization: Isolating and characterizing key intermediates, such as the dienamine and any metal complexes, to gain insight into their structure and bonding.

Table 2: Potential Spectroscopic Handles for Mechanistic Studies

Spectroscopic TechniqueInformation to be Gained
Nuclear Magnetic Resonance (NMR)Confirmation of dienamine formation, determination of stereochemistry, monitoring reaction progress.
Infrared (IR) SpectroscopyIdentification of key functional groups (C=C, C=N, N-H).
Mass Spectrometry (MS)Determination of molecular weights of intermediates and products.
X-ray CrystallographyUnambiguous determination of the three-dimensional structure of stable intermediates or products.

Identification and Characterization of Reactive Intermediates

The reactivity of allenes, including hexa-3,4-dien-1-amine hydrochloride, is often characterized by the formation of various transient species that dictate the reaction pathway and final product distribution. In metal-catalyzed reactions, particularly with gold(I) catalysts, the activation of the allene moiety is a key step. acs.org This activation typically leads to the formation of allyl-cationic or alkenylmetal species, which can then act as 1,2- or 1,3-carbon dipoles in subsequent cycloaddition reactions. acs.org

In the context of hydroamination reactions, several potential intermediates have been proposed and investigated. For instance, in gold(I)-catalyzed hydroamination of allenes, mechanistic studies suggest that the active catalyst is a monomeric gold(I) species. nih.gov The reaction is proposed to proceed through either an "innersphere" or "outersphere" mechanism. nih.gov In the innersphere mechanism, both the allene and the nucleophile coordinate to the gold center, forming a tricoordinate gold complex. nih.gov Conversely, the outersphere mechanism, supported by computational studies, may involve a two-step process with no distinct intermediate. nih.gov The potential for dinuclear gold(I) complexes to act as intermediates has also been considered, given the known "aurophilicity" of gold(I). nih.gov

Radical-mediated reactions of allenes introduce another set of reactive intermediates. For example, the addition of a nitrogen-centered radical to one of the double bonds of an allene can generate a vinyl radical. nih.gov This vinyl radical can then be trapped by other species in the reaction mixture, leading to trifunctionalization of the allene. nih.gov Other possible reactive intermediates in allene reactions include enamines, enols, and methyleneaziridines. nih.gov

The specific intermediates formed can be influenced by the reaction conditions and the nature of the substituents on the allene. For instance, in the cyclization of allenic amines, the formation of different heterocyclic scaffolds can be directed by the choice of catalyst and protecting groups. organic-chemistry.org

Table 1: Proposed Reactive Intermediates in Allene Reactions

Intermediate TypeDescriptionReaction Context
Allyl-cation Alkenylmetal SpeciesFormed upon activation of the allene by a metal catalyst, acting as a 1,2- or 1,3-dipole.Gold-catalyzed cycloadditions acs.org
Monomeric Cationic Gold(I) ComplexThe catalytically relevant species in some proposed mechanisms.Gold-catalyzed hydroamination nih.gov
Dinuclear Gold(I) ComplexA potential intermediate due to the aurophilic nature of gold(I).Gold-mediated processes nih.gov
Vinyl RadicalGenerated by the addition of a radical to an allene double bond.Radical-mediated trifunctionalization nih.gov
EnamineCan be formed from the addition of a nitrogen nucleophile to an allene.Allene functionalization nih.gov
MethyleneaziridineA potential bicyclic intermediate in allene trifunctionalization.Allene trifunctionalization nih.gov

Role of Proton-Transfer and Intermolecular Hydrogen Bonding in Reaction Pathways

Proton transfer and hydrogen bonding are fundamental processes that significantly influence the reaction pathways of hexa-3,4-dien-1-amine hydrochloride. The amine functionality, particularly in its protonated hydrochloride form, is a key player in these interactions.

The strength of these hydrogen bonds can be a determining factor in the reaction outcome. For example, the formation of strong N-H···N hydrogen bonds has been shown to lead to faster excited-state intramolecular proton transfer (ESIPT) reactions. nih.gov In the context of hexa-3,4-dien-1-amine hydrochloride, intermolecular hydrogen bonding can facilitate proton transfer steps and influence the regioselectivity and stereoselectivity of the reaction.

Table 2: Influence of Proton Transfer and Hydrogen Bonding

InteractionRole in Reaction Pathways
Proton Transfer
From Amine to AlleneFacilitates the formation of new C-N and C-H bonds in hydroamination reactions. nih.govscispace.com
Rate-Determining StepThe energy barrier for proton transfer can be the highest point in the catalytic cycle. nih.govscispace.com
Intermolecular Hydrogen Bonding
Stabilization of IntermediatesStabilizes charged or polar intermediates and transition states.
Modulation of ReactivityInfluences the pKa of the amine and the nucleophilicity of the nitrogen. nih.gov
Directing Reaction OutcomesCan influence the regioselectivity and stereoselectivity of addition reactions.

Factors Governing Stereochemical Outcomes and Enantioselectivity

The stereochemistry of reactions involving hexa-3,4-dien-1-amine hydrochloride is a critical aspect, particularly in the synthesis of chiral molecules. The allene unit itself can be a source of chirality (axial chirality), and reactions at the double bonds or the amine group can create new stereocenters.

In metal-catalyzed reactions, the choice of catalyst, particularly the ligands attached to the metal center, plays a pivotal role in controlling enantioselectivity. acs.org For instance, in gold-catalyzed annulations of allenes, the use of chiral ligands on the gold(I) complex can lead to high levels of enantioselectivity. acs.org The transfer of stereochemical information from the chiral linear gold(I) complexes to the products has been a subject of extensive research. acs.org Similarly, in palladium-catalyzed asymmetric α-alkenylation of alkylamines, the use of a chiral palladium complex is essential for achieving high enantiomeric excess. acs.org

The nature of the substrate, including the substituents on the allene and the amine, also significantly influences the stereochemical outcome. In the cyclization of allenic amino acids catalyzed by silver(I), the reaction proceeds with the transfer of chiral information from the starting material to the product. organic-chemistry.org This indicates that the inherent chirality of the substrate can direct the stereochemical course of the reaction.

Furthermore, the reaction mechanism itself dictates the stereochemical outcome. For example, in cycloaddition reactions, the stereochemistry of the starting materials can determine the relative stereochemistry of the product. acs.org In some cases, a stepwise mechanism involving acyclic intermediates allows for stereochemical scrambling, while in others, a concerted or highly stereospecific pathway preserves the initial stereochemistry. acs.org

The development of catalytic asymmetric methods for the synthesis of chiral allylic amines from readily available starting materials like hexa-3,4-dien-1-amine hydrochloride is an active area of research. acs.org These methods often rely on the careful design of chiral catalysts and a deep understanding of the reaction mechanism to control the formation of the desired stereoisomer.

Table 3: Factors Influencing Stereochemistry

FactorInfluence on Stereochemical Outcome
Catalyst
Chiral LigandsInduce enantioselectivity in metal-catalyzed reactions. acs.orgacs.org
Metal CenterThe nature of the metal can influence the reaction pathway and stereoselectivity.
Substrate
Inherent ChiralityTransfer of chirality from the starting material to the product. organic-chemistry.org
SubstituentsSteric and electronic effects of substituents can direct the approach of reagents.
Reaction Mechanism
Concerted vs. StepwiseDetermines the degree of stereochemical retention or scrambling. acs.org
Transition State GeometryThe geometry of the transition state dictates the stereochemistry of the product.

Applications of Hexa 3,4 Dien 1 Amine Hydrochloride in Complex Molecule Synthesis

Construction of Diverse Nitrogen-Containing Heterocyclic Systems

The intrinsic reactivity of the allene (B1206475) and amine functionalities within hexa-3,4-dien-1-amine hydrochloride makes it an exceptional starting material for the synthesis of a variety of nitrogen-containing heterocycles. These cyclic structures are fundamental cores of many pharmaceuticals, agrochemicals, and materials.

The primary amine can act as a nucleophile, while the allenic system offers multiple sites for electrophilic attack or participation in cyclization reactions. This dual reactivity allows for a range of synthetic transformations, including intramolecular cyclizations and cycloaddition reactions, to construct rings of various sizes and functionalities. For instance, the nitrogen can attack one of the allenic carbons, leading to the formation of five- or six-membered rings, which can be further functionalized. nih.govresearchgate.net The synthesis of these heterocyclic systems is often achieved through metal-catalyzed processes or by leveraging the inherent reactivity of the starting material under specific reaction conditions.

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Allenic Amines

Heterocycle ClassSynthetic StrategyKey Features
PyrrolidinesIntramolecular cyclizationFormation of five-membered rings.
PiperidinesIntramolecular cyclizationFormation of six-membered rings.
IndolesCyclization followed by aromatizationConstruction of fused bicyclic systems.
QuinolinesCycloaddition reactionsAccess to complex aromatic heterocycles.

Contributions to Diversity-Oriented Synthesis and Scaffold Generation

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the creation of collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov Hexa-3,4-dien-1-amine hydrochloride serves as an excellent starting point for DOS due to its ability to undergo a variety of transformations, leading to a wide range of molecular scaffolds.

The multiple reactive sites within the molecule allow for divergent reaction pathways. By carefully selecting reaction conditions and reagents, chemists can steer the synthesis towards different structural outcomes from a single starting material. This approach facilitates the rapid generation of libraries of compounds with high skeletal and stereochemical diversity, which is crucial for exploring new areas of chemical space and identifying novel bioactive compounds. nih.govnih.gov The unique three-dimensional structures that can be accessed from this allenic amine are particularly valuable for creating scaffolds that mimic natural products. rsc.org

Precursor in the Synthesis of Bioactive Molecules and Natural Product Analogues

The structural motifs accessible from hexa-3,4-dien-1-amine hydrochloride are prevalent in numerous biologically active natural products and synthetic pharmaceuticals. nih.gov Consequently, this compound has proven to be a valuable precursor in the total synthesis and derivatization of such molecules.

Its utility extends to the synthesis of analogues of natural products, where slight structural modifications can lead to improved biological activity or pharmacokinetic properties. rsc.orgrepec.org The introduction of the allenic amine fragment can be a key step in the synthetic route, providing a handle for subsequent transformations to build up the complexity of the target molecule. nih.govnih.gov The ability to stereoselectively synthesize allene derivatives is a critical aspect of this application, as the biological activity of a molecule is often highly dependent on its stereochemistry. nih.gov

Table 2: Bioactive Molecules and Natural Product Analogues Derived from Allenic Precursors

Compound ClassTherapeutic AreaSynthetic Contribution of Allenic Moiety
Enzyme InhibitorsVariousActs as a reactive group for covalent modification of enzymes. nih.gov
Antiviral AgentsInfectious DiseasesProvides a unique scaffold for antiviral drug design. nih.gov
Cytotoxic AgentsOncologyForms the core of molecules with anti-cancer properties. nih.gov
Prostaglandin AnaloguesInflammation, PainIntroduces key structural features for receptor binding. nih.gov

Enhancement of Atom- and Step-Economy in Modern Chemical Synthesis

In the pursuit of more sustainable and efficient chemical manufacturing, the principles of atom and step economy have become paramount. nih.govjocpr.com Atom economy refers to the efficiency of a reaction in incorporating the atoms of the reactants into the final product, while step economy focuses on minimizing the number of synthetic steps required to reach a target molecule. nih.gov

The use of hexa-3,4-dien-1-amine hydrochloride can contribute significantly to both of these goals. Its multifunctional nature allows for tandem or cascade reactions, where multiple bonds are formed in a single operation. This approach reduces the need for intermediate purification steps, saving time, resources, and minimizing waste. rsc.org Cyclization reactions involving this allenic amine are often highly atom-economical, as most of the atoms of the starting material are incorporated into the final heterocyclic product. jocpr.com By designing synthetic routes that leverage the inherent reactivity of this building block, chemists can develop more elegant and efficient pathways to complex molecules, aligning with the principles of green chemistry. nih.gov

Computational and Theoretical Chemistry Studies of Hexa 3,4 Dien 1 Amine Hydrochloride

Quantum Chemical Calculations for Reaction Energetics and Reaction Pathways

Quantum chemical calculations are fundamental in elucidating the energetics and mechanisms of reactions involving complex molecules like hexa-3,4-dien-1-amine hydrochloride. These computational methods can map out the potential energy surface of a reaction, identifying the most likely pathways and the energy barriers associated with them.

In the context of dienamine catalysis, where related structures are pivotal, computational studies have been instrumental. For instance, research on the γ-alkylation of α,β-unsaturated aldehydes has utilized theoretical calculations to understand reaction kinetics. These studies often reveal that the formation of certain isomers, such as the Z-dienamine, may be kinetically favored over the more thermodynamically stable E-dienamine due to lower transition state energy. This highlights the power of quantum chemistry to predict and explain experimental outcomes.

Table 1: Hypothetical Reaction Energetics for a Dienamine Reaction

Reaction Step Species Relative Energy (kcal/mol)
1 Reactants (Dienamine + Electrophile) 0.0
2 Transition State 1 (endo approach) +15.2
3 Intermediate 1 -5.7
4 Transition State 2 (exo approach) +18.5
5 Intermediate 2 -4.1
6 Product -20.3

This table represents hypothetical data to illustrate the type of information generated from quantum chemical calculations.

Density Functional Theory (DFT) Investigations of Transition State Structures and Intermediate Stability

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and geometry of molecules, including transition states and intermediates. DFT calculations provide detailed insights into the stability of different molecular conformations and the nature of the transition states that connect them.

In the study of dienamines, DFT has been crucial for understanding the "Z/E dilemma," where the stereochemistry of the dienamine intermediate can significantly influence the outcome of a reaction. Theoretical calculations have confirmed that while an E-dienamine might be thermodynamically more stable, the kinetic product is often the Z-dienamine due to a lower energy transition state for its formation.

For hexa-3,4-dien-1-amine hydrochloride, DFT could be used to:

Optimize the geometries of various conformers and isomers.

Calculate the relative energies of these structures to determine their stability.

Identify the transition state structures for key reaction steps, such as nucleophilic attack or cycloaddition.

Analyze the electronic properties of the transition states to understand the factors controlling stereoselectivity.

Table 2: Illustrative DFT-Calculated Energies for Dienamine Isomers

Isomer Method/Basis Set Relative Gibbs Free Energy (kcal/mol)
E-Dienamine B3LYP/6-31G(d) 0.0
Z-Dienamine B3LYP/6-31G(d) +1.5

This table provides an example of how DFT calculations can be used to compare the stability of isomers.

Correlation of Spectroscopic Data with Computational Models

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can then be correlated with experimental data to confirm molecular structures. Techniques like DFT can be used to calculate nuclear magnetic resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra.

In the field of organocatalysis, the combination of in-situ NMR spectroscopy and computational modeling has been particularly effective for characterizing elusive intermediates like dienamines. When experimental detection is challenging due to low concentrations or short lifetimes, computational predictions of spectroscopic data can provide crucial evidence for the presence and structure of these species. For hexa-3,4-dien-1-amine hydrochloride, computational modeling could aid in the interpretation of its NMR and IR spectra, helping to assign specific signals to different parts of the molecule and to confirm its three-dimensional structure.

Predictive Modeling for Reactivity and Selectivity in Dienamine Transformations

Recent advances in computational chemistry have led to the development of predictive models, including machine learning approaches, to forecast the outcomes of chemical reactions. These models are trained on large datasets of known reactions and can learn to predict the reactivity and selectivity of new substrates.

For dienamine transformations, predictive modeling could be used to:

Forecast the major product of a reaction involving hexa-3,4-dien-1-amine hydrochloride.

Predict the regioselectivity and stereoselectivity of a transformation.

Identify the optimal reaction conditions to achieve a desired outcome.

These models often take into account various molecular descriptors and reaction parameters to make their predictions. The development of chemistry-aware machine learning models shows great promise for accelerating the discovery and optimization of new chemical reactions.

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Reactivity Modes for Dienamine Hydrochlorides

Dienamines, transient species formed from the reaction of α,β-unsaturated aldehydes or ketones with a secondary amine catalyst, are characterized by their electron-rich nature, which allows for a variety of reactions. rsc.org The hydrochloride salt of a dienamine, such as hexa-3,4-dien-1-amine hydrochloride, presents an interesting case. The protonated amine functionality can influence the electronic properties and reactivity of the diene system, potentially leading to novel reactivity modes.

Current research in dienamine catalysis has established several key reactivity pathways, including:

[4+2] Cycloadditions (Diels-Alder Reactions): Dienamines can act as the diene component in Diels-Alder reactions, reacting with various dienophiles to form six-membered rings. rsc.org The use of chiral amines allows for asymmetric induction, leading to enantiomerically enriched products.

Michael Additions: The nucleophilic character of dienamines facilitates their addition to Michael acceptors, forming new carbon-carbon bonds. rsc.org

γ-Functionalization: A significant breakthrough in dienamine catalysis was the ability to achieve functionalization at the γ-position of the original α,β-unsaturated carbonyl compound, a feat not readily accomplished by other means. nih.govacs.org

Cascade Reactions: The multiple reactive sites within a dienamine intermediate can be harnessed to trigger complex cascade reactions, rapidly building molecular complexity from simple starting materials. rsc.orgresearchgate.netbohrium.com

For hexa-3,4-dien-1-amine hydrochloride, future research could explore how the protonated amine influences these established reactivities. For instance, the ammonium (B1175870) group could act as a directing group, influencing the stereochemical outcome of reactions. Furthermore, the development of methods to transiently deprotonate the hydrochloride in situ could unveil reactivity patterns that differ from those of neutral dienamines.

A key area of exploration will be the investigation of unprecedented reaction pathways. Theoretical studies, such as those employing Density Functional Theory (DFT), will be instrumental in predicting and understanding the reactivity of such dienamine hydrochlorides. nih.govnih.gov These computational approaches can help to elucidate the transition states of potential reactions and guide the design of experiments to explore novel transformations.

Integration of Green Chemistry Principles in Dienamine Synthesis and Catalysis

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to synthetic chemistry. The synthesis and application of dienamine hydrochlorides offer several avenues for the integration of these principles.

Table 1: The 12 Principles of Green Chemistry

Principle NumberPrinciple NameBrief Description
1PreventionIt is better to prevent waste than to treat or clean up waste after it has been created.
2Atom EconomySynthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
3Less Hazardous Chemical SynthesesWherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
4Designing Safer ChemicalsChemical products should be designed to affect their desired function while minimizing their toxicity.
5Safer Solvents and AuxiliariesThe use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and innocuous when used.
6Design for Energy EfficiencyEnergy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.
7Use of Renewable FeedstocksA raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.
8Reduce DerivativesUnnecessary derivatization should be minimized or avoided if possible, because such steps require additional reagents and can generate waste.
9CatalysisCatalytic reagents (as selective as possible) are superior to stoichiometric reagents.
10Design for DegradationChemical products should be designed so that at the end of their function they break down into innocuous degradation products.
11Real-time analysis for Pollution PreventionAnalytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.
12Inherently Safer Chemistry for Accident PreventionSubstances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

The synthesis of amine hydrochlorides can be designed to be more environmentally benign. For example, metal-free C-N coupling reactions are being developed as a green alternative to traditional metal-catalyzed methods. organic-chemistry.org Furthermore, the use of recyclable nanocatalysts, such as magnetic CoFe2O4 nanoparticles, for amidation reactions represents a significant step towards sustainable synthesis. rsc.orgresearchgate.net The use of bio-based solvents like Cyrene™ in amide synthesis from acid chlorides and amines also aligns with green chemistry principles by replacing toxic solvents. rsc.org

In the context of dienamine catalysis, the use of organocatalysts is inherently a green approach as it avoids the use of often toxic and expensive heavy metals. Future research will likely focus on developing catalytic systems that can operate in greener solvents, such as water or bio-based solvents, and at lower catalyst loadings. The synthesis of hexa-3,4-dien-1-amine hydrochloride itself could potentially be achieved from renewable feedstocks, further enhancing its green credentials.

Development of Next-Generation Catalytic Systems for Dienamine Activation

The success of dienamine catalysis is heavily reliant on the design of the amine catalyst. Early work utilized simple amino acids like proline, but the field has since seen the development of a vast array of more sophisticated and highly efficient organocatalysts. rsc.orgrsc.org

Future developments in this area will likely focus on several key aspects:

Bifunctional Catalysts: Catalysts that possess multiple functional groups capable of activating both the dienamine and the reaction partner simultaneously can lead to enhanced reactivity and selectivity. acs.org For example, a catalyst could contain a secondary amine to form the dienamine and a hydrogen-bond donor to activate the electrophile.

Supramolecular Catalysis: The use of catalyst systems that employ non-covalent interactions to create a highly organized reaction environment can lead to exceptional levels of stereocontrol.

Photocatalysis: The combination of dienamine catalysis with photocatalysis is a rapidly emerging area that can enable novel transformations not accessible through traditional thermal methods. nih.gov

Immobilized Catalysts: Attaching the organocatalyst to a solid support allows for easy separation and recycling of the catalyst, which is a key principle of green chemistry.

The development of catalysts specifically tailored for the activation of dienamine hydrochlorides will be a significant challenge. These catalysts may need to operate in concert with a base to deprotonate the hydrochloride in situ or be designed to interact favorably with the protonated amine.

Table 2: Examples of Catalyst Types for Dienamine Activation

Catalyst ClassExampleKey Features
Proline and its derivativesL-ProlineReadily available, inexpensive, effective for a range of reactions.
Cinchona alkaloidsQuinine, QuinidineChiral scaffolds providing high enantioselectivity.
Diarylprolinol silyl (B83357) ethers(S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidineHighly effective for a wide range of asymmetric transformations.
SquaramidesBifunctional catalysts with a squaramide moiety for H-bonding.Dual activation of nucleophile and electrophile. acs.org
ThioureasBifunctional catalysts with a thiourea (B124793) moiety for H-bonding.Similar to squaramides, providing enhanced reactivity and selectivity.

Potential Interdisciplinary Applications in the Design of Functional Materials

While the primary focus of dienamine catalysis has been in the realm of small molecule synthesis, the functionalized products obtained from these reactions have significant potential for application in materials science. The diene functionality, in particular, is a versatile building block for polymer synthesis.

The synthesis and polymerization of functionalized dienes can lead to the creation of novel polymers with tailored properties. For instance, the incorporation of amine groups can impart specific functionalities to the polymer, such as pH-responsiveness or the ability to coordinate with metal ions. The development of methods for the controlled polymerization of functionalized dienes is an active area of research. rsc.orgmdpi.com

The products derived from reactions of hexa-3,4-dien-1-amine hydrochloride could serve as monomers for the synthesis of functional polymers. The allene (B1206475) and alkyne functionalities within the hexa-3,4-diene backbone offer unique opportunities for cross-linking and post-polymerization modification. Furthermore, the primary amine group can be used as a handle for further functionalization or to impart specific properties to the resulting material. The exploration of these possibilities represents a promising interdisciplinary frontier, bridging the gap between fundamental organic synthesis and advanced materials design. The C–H functionalization of dienes is another powerful tool for creating complex molecular scaffolds that could be precursors to functional materials. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for hexa-3,4-dien-1-amine hydrochloride, and how can purity be maximized?

  • Methodology :

  • Step 1 : Start with a precursor like hexa-3,4-dien-1-ol. Convert to the amine via a Gabriel synthesis or reductive amination, ensuring the allene moiety remains intact. For reductive amination, use sodium cyanoborohydride in methanol at 0–5°C to minimize side reactions .
  • Step 2 : Hydrochloride salt formation requires careful titration with HCl in anhydrous ether, followed by recrystallization from ethanol/ethyl acetate to achieve >98% purity. Monitor pH to avoid decomposition .
  • Step 3 : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis. Use TLC (silica gel, chloroform:methanol 9:1) for rapid assessment .

Q. Which spectroscopic techniques are critical for characterizing hexa-3,4-dien-1-amine hydrochloride?

  • Methodology :

  • NMR : The allene group (C3–C4) shows distinct [1]H NMR coupling (J = 6–10 Hz for allylic protons) and [13]C NMR signals at δ 90–110 ppm for sp-hybridized carbons. Compare with PubChem data for analogous allene-containing hydrochlorides .
  • IR : Confirm N–H stretches (2500–3000 cm⁻¹) and C=C stretches (1600–1680 cm⁻¹). Absence of OH peaks (3200–3600 cm⁻¹) indicates complete salt formation .
  • Mass Spectrometry : Use ESI-MS in positive ion mode to detect [M+H]+ and [M+Cl]– adducts. Fragmentation patterns should align with predicted cleavage at the allene group .

Q. How should hexa-3,4-dien-1-amine hydrochloride be stored to ensure long-term stability?

  • Methodology :

  • Store in airtight, light-resistant containers under nitrogen at –20°C. Avoid exposure to moisture (use desiccants) and pH extremes. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products like oxidized allenes or amine dimers .

Advanced Research Questions

Q. How does the allene group influence the compound’s reactivity in Diels-Alder or nucleophilic addition reactions?

  • Methodology :

  • Experimental Design : React hexa-3,4-dien-1-amine hydrochloride with dienophiles (e.g., maleic anhydride) in dichloromethane at 25°C. Monitor reaction progress via [1]H NMR for loss of allene protons.
  • Data Analysis : Compare reaction rates with non-allene analogs (e.g., hex-3-ene-1-amine hydrochloride) to quantify the electron-withdrawing effect of the conjugated diene. Computational DFT studies (B3LYP/6-31G*) can model frontier molecular orbitals to predict regioselectivity .

Q. How can computational modeling predict the biological activity of hexa-3,4-dien-1-amine hydrochloride?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate interactions with targets like monoamine transporters. Parameterize the allene group’s partial charges using Gaussian 16 calculations.
  • ADMET Prediction : Employ SwissADME to assess bioavailability and toxicity. The hydrochloride salt’s solubility (>10 mg/mL in water) may enhance absorption but requires pH-dependent stability testing .

Q. How should researchers resolve contradictions in NMR data caused by dynamic stereochemistry or impurities?

  • Methodology :

  • Dynamic NMR (DNMR) : Perform variable-temperature [1]H NMR (25–60°C) to detect coalescence of signals, indicating conformational exchange in the allene or amine group.
  • Impurity Profiling : Use LC-MS/MS to identify by-products (e.g., oxidation at C3–C4). Compare retention times with synthetic standards of suspected impurities (e.g., hexa-3,4-epoxy-1-amine hydrochloride) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.